molecular formula C21H17ClN6O4S B4669259 2-({3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)-N~1~-(3-NITROPHENYL)ACETAMIDE

2-({3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)-N~1~-(3-NITROPHENYL)ACETAMIDE

Cat. No.: B4669259
M. Wt: 484.9 g/mol
InChI Key: OOQSQYQENNNBRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)-N~1~-(3-NITROPHENYL)ACETAMIDE is a complex organic compound that features a combination of pyrazole, quinazoline, and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)-N~1~-(3-NITROPHENYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and quinazoline intermediates, followed by their coupling under specific conditions. Common synthetic routes include:

    Cyclization Reactions: Formation of the pyrazole ring through cyclization of appropriate precursors.

    Condensation Reactions: Coupling of the pyrazole and quinazoline intermediates via condensation reactions.

    Sulfur Incorporation: Introduction of the sulfanyl group through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-({3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)-N~1~-(3-NITROPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The chloro group in the pyrazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, hydrogen gas with a palladium catalyst.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Sulfoxides and Sulfones: Products of oxidation reactions.

    Amines: Products of nitro group reduction.

    Substituted Pyrazoles: Products of nucleophilic substitution reactions.

Scientific Research Applications

2-({3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)-N~1~-(3-NITROPHENYL)ACETAMIDE has diverse applications in scientific research:

    Medicinal Chemistry: Potential use as a lead compound in drug discovery due to its unique structural features.

    Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.

    Materials Science: Utilization in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-({3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)-N~1~-(3-NITROPHENYL)ACETAMIDE involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-(1H-pyrazol-3-yl)phenol
  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4

Uniqueness

2-({3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)-N~1~-(3-NITROPHENYL)ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structural complexity and potential for diverse applications make it a valuable compound for further research and development.

Properties

IUPAC Name

2-[3-[2-(4-chloropyrazol-1-yl)ethyl]-4-oxoquinazolin-2-yl]sulfanyl-N-(3-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN6O4S/c22-14-11-23-26(12-14)8-9-27-20(30)17-6-1-2-7-18(17)25-21(27)33-13-19(29)24-15-4-3-5-16(10-15)28(31)32/h1-7,10-12H,8-9,13H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQSQYQENNNBRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-])CCN4C=C(C=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)-N~1~-(3-NITROPHENYL)ACETAMIDE
Reactant of Route 2
Reactant of Route 2
2-({3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)-N~1~-(3-NITROPHENYL)ACETAMIDE
Reactant of Route 3
Reactant of Route 3
2-({3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)-N~1~-(3-NITROPHENYL)ACETAMIDE
Reactant of Route 4
Reactant of Route 4
2-({3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)-N~1~-(3-NITROPHENYL)ACETAMIDE
Reactant of Route 5
Reactant of Route 5
2-({3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)-N~1~-(3-NITROPHENYL)ACETAMIDE
Reactant of Route 6
Reactant of Route 6
2-({3-[2-(4-CHLORO-1H-PYRAZOL-1-YL)ETHYL]-4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL}SULFANYL)-N~1~-(3-NITROPHENYL)ACETAMIDE

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